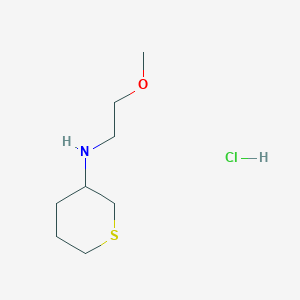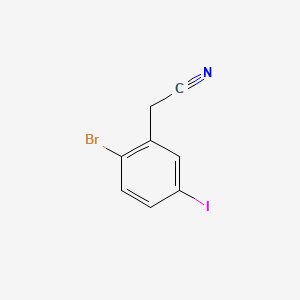
2-(2-Bromo-5-iodophenyl)acetonitrile
Vue d'ensemble
Description
“2-(2-Bromo-5-iodophenyl)acetonitrile” is an organic compound with the molecular formula C8H5BrIN. It has a molecular weight of 321.94 . It is also known as 2-Bromo-5-iodobenzyl cyanide .
Molecular Structure Analysis
The InChI code for “2-(2-Bromo-5-iodophenyl)acetonitrile” is 1S/C8H5BrIN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“2-(2-Bromo-5-iodophenyl)acetonitrile” is a solid at room temperature . It is stored at ambient temperature .
Applications De Recherche Scientifique
Nucleophilic Substitution and Ligand Coupling
Research into the reaction dynamics of similar halogenated compounds, such as the study by Okuyama et al. (1997), offers insights into nucleophilic substitution mechanisms involving iodonium salts. This research has implications for understanding the reactivity of compounds like 2-(2-Bromo-5-iodophenyl)acetonitrile, particularly in ligand coupling reactions that are pivotal in synthetic organic chemistry (Okuyama et al., 1997).
Crystal Structure and Molecular Interaction
The crystallographic study on 2-bromobenzaldehyde cyanohydrin by Betz et al. (2007) provides a foundation for understanding the structural characteristics and intermolecular interactions that could be expected in similar bromo-iodophenyl compounds. Such studies are crucial for the development of new materials and the design of molecular devices, offering a framework for predicting how 2-(2-Bromo-5-iodophenyl)acetonitrile might interact in solid-state forms (Betz et al., 2007).
Palladium-Catalyzed Reactions
Yu et al. (2017) explored the palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles, which shares a part of its structure with 2-(2-Bromo-5-iodophenyl)acetonitrile. This research highlights the compound's potential as a precursor in constructing complex organic frameworks, such as indole skeletons, through catalytic processes. The study underscores the significance of halogen substituents in facilitating further synthetic elaborations, which is directly relevant to the utility of bromo- and iodo- phenyl motifs (Yu et al., 2017).
High-Temperature Reactions
The investigation of high-temperature reactions involving halogenated acetonitrile compounds by Polivin et al. (1990) provides valuable insights into the thermal stability and reactivity of 2-(2-Bromo-5-iodophenyl)acetonitrile under elevated temperatures. This research is essential for applications that require thermal processing or that involve high-temperature conditions, contributing to our understanding of the compound's behavior in various synthetic contexts (Polivin et al., 1990).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-bromo-5-iodophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDIWSKWPCISPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-iodophenyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



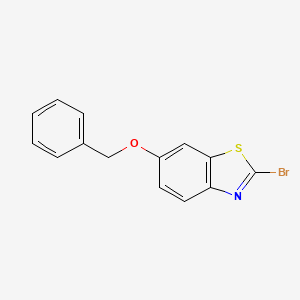
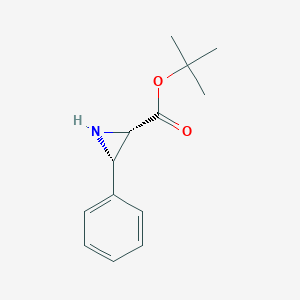

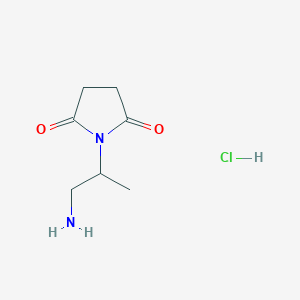
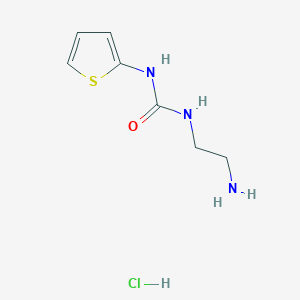
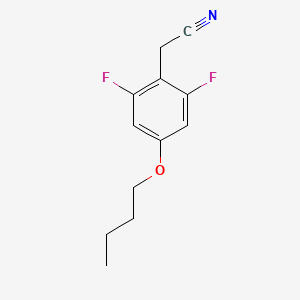

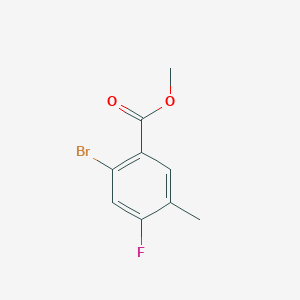
![9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1380539.png)
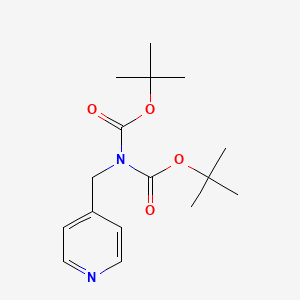
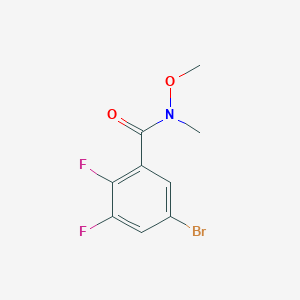
![2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers](/img/structure/B1380542.png)
![[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B1380546.png)
